molecular formula C37H59O3P B138411 12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-[(2-ethylhexyl)oxy]- CAS No. 126050-54-2

12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-[(2-ethylhexyl)oxy]-

Cat. No.: B138411
CAS No.: 126050-54-2
M. Wt: 582.8 g/mol
InChI Key: LOMJGCFEVIUZMW-UHFFFAOYSA-N
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Description

2,2’-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite is a phosphite antioxidant commonly used in various industrial applications. This compound is known for its excellent thermal stability and ability to protect materials from oxidative degradation. It is widely used in the polymer industry to enhance the longevity and performance of plastic products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite typically involves the reaction of 2,2’-Methylenebis(4,6-di-tert-butylphenol) with phosphorus trichloride and 2-ethylhexanol. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphite ester. The general reaction scheme is as follows:

2,2’-Methylenebis(4,6-di-tert-butylphenol)+PCl3+2-ethylhexanol2,2’-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite+HCl\text{2,2'-Methylenebis(4,6-di-tert-butylphenol)} + \text{PCl}_3 + \text{2-ethylhexanol} \rightarrow \text{12H-Dibenzo[d,g][1,3,2]dioxaphosphocin, 2,4,8,10-tetrakis(1,1-dimethylethyl)-6-[(2-ethylhexyl)oxy]-} + \text{HCl} 2,2’-Methylenebis(4,6-di-tert-butylphenol)+PCl3​+2-ethylhexanol→2,2’-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite+HCl

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pressure, and reactant concentrations to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2,2’-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite primarily undergoes oxidation and hydrolysis reactions.

    Oxidation: The phosphite group can be oxidized to form the corresponding phosphate.

    Hydrolysis: In the presence of moisture, the compound can hydrolyze to form 2,2’-Methylenebis(4,6-di-tert-butylphenol) and 2-ethylhexanol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.

    Hydrolysis: This reaction occurs readily in the presence of water or moisture at ambient conditions.

Major Products Formed

    Oxidation: The major product is the corresponding phosphate ester.

    Hydrolysis: The major products are 2,2’-Methylenebis(4,6-di-tert-butylphenol) and 2-ethylhexanol.

Scientific Research Applications

2,2’-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite has a wide range of applications in scientific research and industry:

    Polymer Industry: It is used as an antioxidant in the production of plastics to prevent oxidative degradation and extend the lifespan of the products.

    Rubber Industry: It enhances the oxidation stability of rubber products, improving their durability and performance.

    Lubricants: The compound is used as an additive in lubricants to improve their oxidative stability and performance.

    Biological Research: It is used in studies related to oxidative stress and antioxidant mechanisms.

Mechanism of Action

The primary mechanism of action of 2,2’-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite is its ability to scavenge free radicals and prevent oxidative degradation. The phosphite group reacts with free radicals to form stable products, thereby protecting the material from oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Methylenebis(4,6-di-tert-butylphenol): A phenolic antioxidant with similar applications in the polymer and rubber industries.

    4,4’-Methylenebis(2,6-di-tert-butylphenol): Another phenolic antioxidant used in lubricants and polymers.

    2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Used as an antioxidant in rubber and plastic industries.

Uniqueness

2,2’-Methylenebis(4,6-di-tert-butylphenyl) 2-ethylhexyl phosphite is unique due to its phosphite group, which provides superior antioxidant properties compared to phenolic antioxidants. Its ability to scavenge free radicals and prevent oxidative degradation makes it highly effective in enhancing the stability and performance of various materials.

Properties

CAS No.

126050-54-2

Molecular Formula

C37H59O3P

Molecular Weight

582.8 g/mol

IUPAC Name

1,3,7,9-tetratert-butyl-11-(2-ethylhexoxy)-5H-benzo[d][1,3,2]benzodioxaphosphocine

InChI

InChI=1S/C37H59O3P/c1-15-17-18-25(16-2)24-38-41-39-32-26(20-28(34(3,4)5)22-30(32)36(9,10)11)19-27-21-29(35(6,7)8)23-31(33(27)40-41)37(12,13)14/h20-23,25H,15-19,24H2,1-14H3

InChI Key

LOMJGCFEVIUZMW-UHFFFAOYSA-N

SMILES

CCCCC(CC)COP1OC2=C(CC3=C(O1)C(=CC(=C3)C(C)(C)C)C(C)(C)C)C=C(C=C2C(C)(C)C)C(C)(C)C

Canonical SMILES

CCCCC(CC)COP1OC2=C(CC3=C(O1)C(=CC(=C3)C(C)(C)C)C(C)(C)C)C=C(C=C2C(C)(C)C)C(C)(C)C

126050-54-2

Origin of Product

United States

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